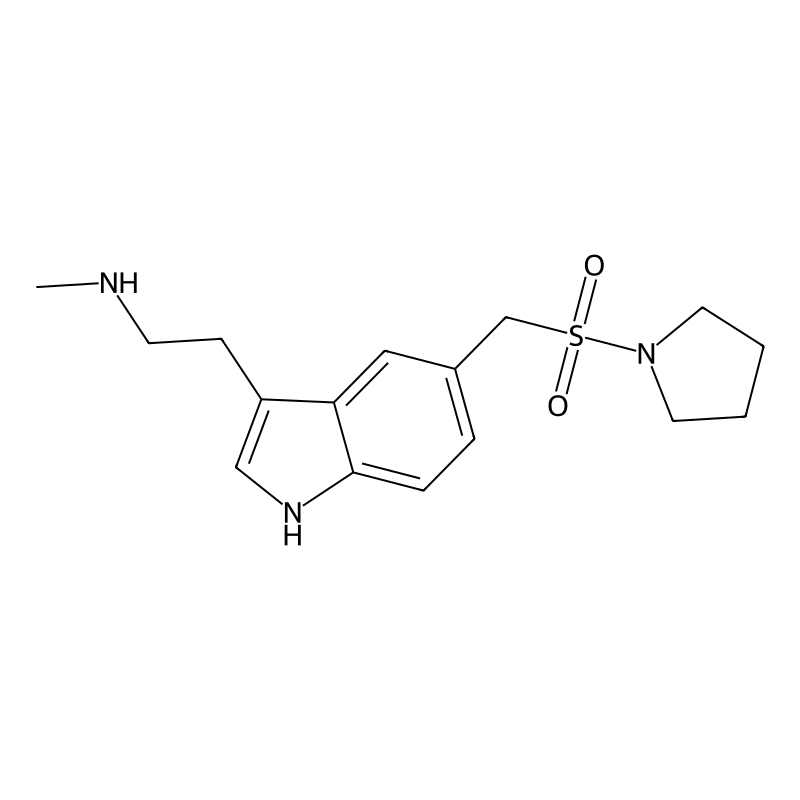N-Desmethyl Almotriptan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
N-Desmethyl Almotriptan is a significant metabolite of Almotriptan, a medication primarily used to treat migraines. The chemical structure of N-Desmethyl Almotriptan is represented by the formula and features a sulfonyl group attached to an indole moiety, which is characteristic of many triptans, a class of drugs known for their efficacy in migraine relief. This compound exhibits pharmacological activity by acting on serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes 1B and 1D, which play crucial roles in vasoconstriction and the modulation of neurotransmitter release.
- Limited data: As N-Desmethyl Almotriptan is a metabolite formed in the body, extensive safety studies specifically on this compound are likely not conducted.
- Safety profile based on Almotriptan: Potential hazards are likely similar to those of Almotriptan, which include side effects like dizziness, nausea, and fatigue []. More research may be needed to fully understand any specific risks associated with N-Desmethyl Almotriptan.
Metabolite of Almotriptan
N-Desmethyl Almotriptan is a metabolite of the drug Almotriptan. Almotriptan is a selective 5-HT1B/1D receptor agonist, prescribed to treat migraine headaches PubChem: Almotriptan, CID=5460. During metabolism in the body, a methyl group is removed from the N-methyl chain of Almotriptan, resulting in N-Desmethyl Almotriptan PubChem: N-Desmethyl Almotriptan, CID=71315712: .
Potential Pharmacological Activity
While Almotriptan's mechanism of action is well understood, limited research is available on the pharmacological activity of N-Desmethyl Almotriptan. Some studies suggest it may retain some 5-HT1B/1D receptor agonist activity, potentially contributing to the therapeutic effects of Almotriptan Daicel Pharma Standards: N-Nitroso Desmethyl Almotriptan: .
Research as an Impurity
N-Desmethyl Almotriptan is also relevant in scientific research as a potential impurity during Almotriptan drug development and manufacturing. Regulatory agencies require strict control of impurities in medications, and research focuses on detecting and quantifying N-Desmethyl Almotriptan to ensure the quality and safety of Almotriptan products Veeprho: N-Nitroso Desmethyl Almotriptan Impurity: .
- Oxidation: Conversion into N-oxide derivatives or sulfoxides.
- Alkylation: Reaction with alkyl halides can lead to further modifications of the nitrogen atom.
- Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, impacting its biological activity.
The metabolic pathway of Almotriptan involves cytochrome P450 enzymes, where N-Desmethyl Almotriptan is formed through demethylation processes that are essential for its pharmacokinetic properties .
- Demethylation: Using chemical agents such as lithium aluminum hydride or boron tribromide to selectively remove methyl groups from Almotriptan.
- Chemical modification: Starting from simpler indole derivatives followed by sulfonylation and amine functionalization.
These synthetic routes allow for the production of N-Desmethyl Almotriptan for research purposes and potential therapeutic applications.
N-Desmethyl Almotriptan is primarily studied for its role in migraine therapy as an active metabolite of Almotriptan. Its agonistic action on serotonin receptors makes it a candidate for further development in treating other disorders related to serotonin dysregulation, such as anxiety and depression. Research continues to explore its efficacy as a standalone treatment or in combination therapies with other migraine medications .
Studies indicate that N-Desmethyl Almotriptan interacts with various receptors apart from the primary serotonin targets. These interactions can influence both therapeutic outcomes and side effects associated with triptan medications. For instance:
Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.
Several compounds share structural similarities with N-Desmethyl Almotriptan, primarily within the triptan class. A comparison highlights their unique characteristics:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Almotriptan | Parent compound; effective migraine treatment | |
| Zolmitriptan | Active N-desmethyl metabolite; longer half-life | |
| Sumatriptan | First triptan; lower receptor selectivity | |
| Naratriptan | Longer half-life; higher CNS side effects | |
| Frovatriptan | Longest half-life; lower receptor affinity |
N-Desmethyl Almotriptan stands out due to its unique pharmacokinetic profile, exhibiting a longer half-life compared to many parent compounds while retaining significant agonistic activity at serotonin receptors. This distinction may enhance its therapeutic potential in migraine management .








